3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure, featuring multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:: The preparation of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis, starting from readily available precursors. Key steps include:
Formation of the quinazolinone ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the azetidinone moiety: This step may involve nucleophilic substitution reactions, utilizing azetidinone precursors.
Incorporation of the imidazolidinedione ring: This often requires the use of urea derivatives under controlled conditions.
Industrial Production Methods:: On an industrial scale, the synthesis might involve optimized reaction conditions, such as:
Catalysts: Utilization of specific catalysts to improve yield and selectivity.
Solvents: Selection of suitable solvents to facilitate the reactions and ensure product purity.
Temperature and Pressure: Precise control over reaction temperature and pressure to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:: 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinazolinone ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the imidazolidinedione ring may be achieved with reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the azetidinone and quinazolinone rings.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperatures: Reactions often require controlled temperatures, ranging from -10°C to 100°C.
Major Products:: Reactions can yield various products, depending on conditions. For example:
Oxidation: Converts quinazolinone to quinazoline N-oxides.
Reduction: Converts imidazolidinedione to hydroxyimides.
Substitution: Yields substituted azetidinones and quinazolinones.
Scientific Research Applications
This compound has shown potential in diverse research fields:
Chemistry::Catalysis: Used as a ligand in catalytic systems.
Antimicrobial Agents: Studied for antimicrobial properties.
Pharmaceutical Development: Potential as a drug candidate for treating various diseases.
Materials Science: Application in the development of advanced materials.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets, such as enzymes and receptors.
Molecular Targets::Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors, modulating their activity.
Signal Transduction: Altering signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds::
4-oxoquinazolin-3(4H)-yl derivatives.
Azetidin-3-yl containing compounds.
Imidazolidine-2,4-dione derivatives.
Uniqueness:: This compound's uniqueness lies in its combined structural features, leading to distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBWJLKOYFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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